5-(Bis(4-carboxybenzyl)amino)isophthalic acid

Catalog No.
S12980371
CAS No.
M.F
C24H19NO8
M. Wt
449.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bis(4-carboxybenzyl)amino)isophthalic acid

Product Name

5-(Bis(4-carboxybenzyl)amino)isophthalic acid

IUPAC Name

5-[bis[(4-carboxyphenyl)methyl]amino]benzene-1,3-dicarboxylic acid

Molecular Formula

C24H19NO8

Molecular Weight

449.4 g/mol

InChI

InChI=1S/C24H19NO8/c26-21(27)16-5-1-14(2-6-16)12-25(13-15-3-7-17(8-4-15)22(28)29)20-10-18(23(30)31)9-19(11-20)24(32)33/h1-11H,12-13H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)

InChI Key

IXSOSENGIKYQKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O

5-(Bis(4-carboxybenzyl)amino)isophthalic acid is a complex organic compound characterized by its unique structure, which features two bis(4-carboxybenzyl) amino groups attached to an isophthalic acid backbone. The chemical formula for this compound is C24H19NO8C_{24}H_{19}NO_{8}, and it has a CAS number of 1492054-35-9. This compound is notable for its potential applications in the synthesis of metal-organic frameworks and other advanced materials due to its functional carboxylic acid groups that can coordinate with metal ions and facilitate various

Involving 5-(Bis(4-carboxybenzyl)amino)isophthalic acid typically include:

  • Metal Coordination: The carboxylic acid groups can coordinate with metal ions, forming metal-organic frameworks. This coordination can enhance the stability and functionality of the resulting structures.
  • Esterification: The carboxylic acid groups can undergo esterification reactions, allowing for the formation of esters with alcohols, which may be useful in creating polymers or modifying the compound's solubility and reactivity.
  • Amide Formation: The amino group can react with other carboxylic acids or their derivatives to form amides, which can be utilized in various synthetic pathways.

The synthesis of 5-(Bis(4-carboxybenzyl)amino)isophthalic acid typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis begins with isophthalic acid as a core structure.
  • Functionalization: The introduction of the bis(4-carboxybenzyl) amino groups is achieved through nucleophilic substitution reactions or coupling reactions involving appropriate precursors.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity and yield.

Recent studies have reported successful syntheses that incorporate rigid-flexible ligands to enhance structural diversity in metal-organic frameworks constructed from this compound .

5-(Bis(4-carboxybenzyl)amino)isophthalic acid finds applications in several fields:

  • Material Science: It serves as a building block for creating metal-organic frameworks that have potential uses in gas storage, separation processes, and catalysis.
  • Sensors: Due to its luminescent properties when coordinated with certain metals, it can be utilized in the development of sensors for detecting nitroaromatic compounds and other hazardous materials .
  • Drug Delivery: Its ability to form stable complexes may allow for applications in drug delivery systems where controlled release is essential.

Interaction studies involving 5-(Bis(4-carboxybenzyl)amino)isophthalic acid primarily focus on its coordination behavior with various metal ions. These studies reveal how the compound can form stable complexes that exhibit unique physical properties, such as luminescence and enhanced stability under different environmental conditions. Such interactions are crucial for understanding its potential applications in catalysis and material science .

Several compounds share structural similarities with 5-(Bis(4-carboxybenzyl)amino)isophthalic acid. Here are a few notable examples:

Compound NameStructure SimilarityUnique Features
5-(Carboxyphenyl)isophthalic acidContains carboxylic groups similar to 5-(Bis(4-carboxybenzyl)amino)isophthalic acidSimpler structure, fewer functional groups
Bis(4-carboxybenzyl)amineSimilar amino and carboxylic functionalitiesLacks the isophthalic backbone
1,3-Bis(4-carboxyphenyl)ureaContains multiple carboxylic groupsUrea functional group introduces different reactivity

The uniqueness of 5-(Bis(4-carboxybenzyl)amino)isophthalic acid lies in its dual functionalization with both amino and carboxylic groups on an isophthalic backbone, allowing for versatile coordination chemistry and potential applications in advanced materials that other similar compounds may not provide .

XLogP3

3.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

449.11106656 g/mol

Monoisotopic Mass

449.11106656 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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